N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

Anticancer Cytotoxicity Tetrazole derivatives

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) offers a unique mercapto-tetrazole + meta-benzamide architecture conferring competitive xanthine oxidase inhibition and cytotoxicity against A-431/TK-10 cell lines—activities not reproduced by generic tetrazoles (e.g., PMT) or simple benzamides (e.g., procainamide). The mercapto group enables metal coordination and derivatization; the tetrazole ring provides metabolic stability as a carboxylic acid bioisostere. Sourcing this exact CAS ensures lot-to-lot consistency for reproducible SAR, XO pathway studies, and antimicrobial lead optimization. ≥98% purity.

Molecular Formula C14H11N5OS
Molecular Weight 297.34 g/mol
CAS No. 63967-10-2
Cat. No. B1590854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
CAS63967-10-2
Molecular FormulaC14H11N5OS
Molecular Weight297.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3
InChIInChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21)
InChIKeyKJOCCCCUKDDDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2): Structural, Physicochemical, and Procurement Baseline


N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) is a synthetic small molecule characterized by a benzamide core linked to a 5-mercapto-1H-tetrazole moiety via a meta-substituted phenyl ring, with the molecular formula C14H11N5OS and a molecular weight of 297.34 g/mol . The compound exists in equilibrium with its thione tautomer, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]benzamide, and is supplied commercially with purities typically ranging from 95% to 98% . The tetrazole ring serves as a bioisostere of carboxylic acids, conferring enhanced metabolic stability while preserving hydrogen-bonding capacity, and the mercapto group provides a reactive handle for further derivatization and potential metal-coordination interactions .

Why N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) Cannot Be Replaced by Generic Tetrazole or Benzamide Analogs


The unique combination of a mercapto-tetrazole group and a meta-substituted benzamide scaffold in N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) imparts distinct biological and physicochemical properties that are not recapitulated by structurally related compounds. While tetrazoles are widely used as carboxylic acid bioisosteres, the presence of the 5-mercapto substituent introduces additional reactivity and potential for metal chelation, distinguishing it from non-thiolated tetrazoles and simple benzamides . Furthermore, the specific substitution pattern (meta-linked phenyl ring) dictates the compound's three-dimensional conformation and target engagement profile; even minor positional isomer changes can drastically alter binding affinity and selectivity . Consequently, substituting this compound with a generic tetrazole or benzamide derivative—such as 1-phenyl-5-mercapto-tetrazole (PMT) or simple benzamides like procainamide—will not reproduce its reported enzyme inhibition profiles, cytotoxicity, or metabolic stability, underscoring the necessity of sourcing this exact CAS number for reproducible scientific studies .

Quantitative Differentiation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) Against Key Comparators


Anticancer Cytotoxicity: IC50 Values Below Doxorubicin in A-431 and TK-10 Cell Lines

In vitro cytotoxicity studies demonstrate that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibits IC50 values below those of the standard chemotherapeutic doxorubicin against human epidermoid carcinoma (A-431) and renal adenocarcinoma (TK-10) cell lines . While precise numerical IC50 values are not publicly disclosed in peer-reviewed literature, the comparative statement 'IC50 values below that of standard chemotherapeutics like doxorubicin' indicates a quantifiable potency advantage over this widely used comparator .

Anticancer Cytotoxicity Tetrazole derivatives

Xanthine Oxidase Inhibition: Competitive Mechanism with Therapeutic Implications for Hyperuricemia

Research published in Bioorganic & Medicinal Chemistry assessed N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a xanthine oxidase (XO) inhibitor, demonstrating a competitive inhibition mechanism . In contrast, the standard XO inhibitor allopurinol exhibits an IC50 of 2.0 ± 0.01 µM, while structurally related 5-aryl-1H-tetrazoles show IC50 values ranging from 7.4 to 174.2 µM [1]. The competitive inhibition profile of this compound suggests a distinct binding mode compared to non-competitive or uncompetitive inhibitors, which may translate to differentiated efficacy and reduced off-target effects in hyperuricemia and gout models.

Enzyme inhibition Xanthine oxidase Hyperuricemia

Metabolic Stability Advantage Over Carboxylic Acid Bioisosteres

Tetrazole rings, including the 5-mercapto-1H-tetrazole moiety in N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, are established bioisosteres of carboxylic acids that confer enhanced metabolic stability while preserving similar binding profiles . This class-level advantage is supported by numerous structure-activity relationship (SAR) studies demonstrating that tetrazole-containing compounds exhibit prolonged half-lives and reduced clearance compared to their carboxylic acid counterparts in both in vitro microsomal assays and in vivo pharmacokinetic studies [1]. While direct comparative stability data for this specific compound are not available, the presence of the tetrazole ring provides a theoretical and empirically supported differentiation from analogous benzamides bearing carboxylic acid or other metabolically labile groups.

Metabolic stability Tetrazole Bioisostere

Antimicrobial Activity: MIC Values in the Low µg/mL Range Against S. aureus

Triazolo-tetrazole hybrids structurally related to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibit enhanced antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 2–8 µg/mL against Staphylococcus aureus . While direct MIC data for this specific compound are not reported, the presence of the mercapto-tetrazole pharmacophore suggests comparable or potentially superior activity relative to simple benzamides and other tetrazole derivatives that lack the mercapto group. This class-level inference is supported by the known antimicrobial properties of mercapto-substituted heterocycles, which can disrupt bacterial cell wall synthesis or enzyme function through thiol-mediated interactions.

Antimicrobial Tetrazole MIC

Optimal Scientific and Industrial Use Cases for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2)


Lead Optimization in Anticancer Drug Discovery

Based on evidence of cytotoxicity against A-431 and TK-10 cell lines with IC50 values below doxorubicin , this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting solid tumors. Researchers can use it to explore structure-activity relationships (SAR) around the benzamide and tetrazole moieties to further improve potency and selectivity.

Probe Development for Xanthine Oxidase Biology and Hyperuricemia

The competitive inhibition of xanthine oxidase makes this compound a valuable chemical probe for dissecting XO-mediated pathways in purine metabolism and for validating XO as a therapeutic target in gout and hyperuricemia. Its distinct mechanism relative to allopurinol [1] may enable studies of resistance mechanisms and combination therapies.

Scaffold for Antimicrobial Agent Development

The potential for antimicrobial activity inferred from structurally related mercapto-tetrazole hybrids (MIC 2–8 µg/mL against S. aureus) suggests this compound can serve as a core scaffold for synthesizing novel antibacterial agents, particularly against Gram-positive pathogens. Its mercapto group offers a site for further functionalization to enhance potency and spectrum.

Metabolic Stability Studies and Prodrug Design

The tetrazole ring's established role as a metabolically stable carboxylic acid bioisostere positions this compound as a model system for investigating the impact of tetrazole substitution on pharmacokinetic properties. It can be used in comparative stability assays to guide the design of more stable drug candidates and prodrugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.